molecular formula C18H23N3O2S B3019255 3-(2-ethoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide CAS No. 1797981-69-1

3-(2-ethoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide

Cat. No. B3019255
CAS RN: 1797981-69-1
M. Wt: 345.46
InChI Key: LRGVSJOBJNWDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2-ethoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various properties, including their potential use as precursors for other chemical entities and their biological activities. The papers provided discuss related compounds and their synthesis, crystal structures, and activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the preparation of pyrrolo[2,1-b]thiazole derivatives. For instance, 6-aryl-2,3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters were prepared by refluxing specific acetic acid ethyl esters in POCl3. Subsequent amination with primary aliphatic amines yielded N-alkyl-2-[(4-aryl-3-ethoxycarbonyl-2-pyrrolyl)thio]acetamides and propanamides . Although the exact synthesis of "3-(2-ethoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide" is not detailed, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a compound with a thiadiazolopyrimidin moiety was determined, providing detailed information about its geometry, including bond lengths and angles . This information is crucial for understanding the three-dimensional conformation of the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "3-(2-ethoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide." However, the synthesis of related compounds suggests that these molecules could undergo further chemical transformations, such as amination, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and crystal packing, can be inferred from the crystallographic data provided. For instance, the crystal structure of a related compound revealed weak hydrogen bonding and π-π stacking interactions, which could influence its physical properties and stability . These insights can be extrapolated to predict the behavior of "3-(2-ethoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide" in various environments.

properties

IUPAC Name

3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-2-23-16-6-4-3-5-14(16)7-8-17(22)20-15-9-11-21(13-15)18-19-10-12-24-18/h3-6,10,12,15H,2,7-9,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGVSJOBJNWDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.